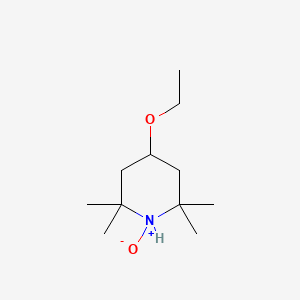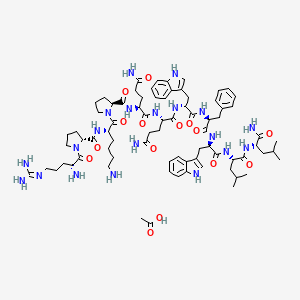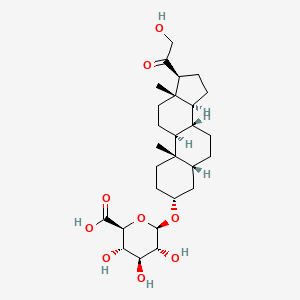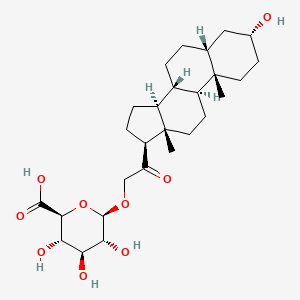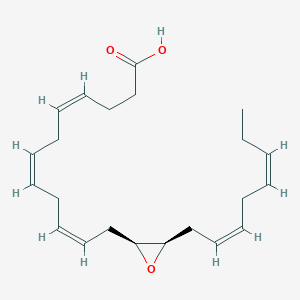
(+/-)13(14)-EpDPA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(+/-)13(14)-EpDPA is a derivative of the omega-3 fatty acid eicosapentaenoic acid (EPA). It has been found to have anti-inflammatory and anti-cancer properties.
Scientific Research Applications
Workflow Applications in Scientific Research : Dalman et al. (2010) discuss the importance of workflow-enabled applications in scientific research for automating routine operations and handling complex tasks, which could be crucial in the study of compounds like (+/-)13(14)-EpDPA (Dalman et al., 2010).
Impact of Scientific Research : Press (2013) emphasizes the benefits and beauty of scientific research in understanding deep mysteries of the universe and living things, potentially including the study of specific compounds (Press, 2013).
Executable Scientific Publications : Strijkers et al. (2011) highlight the role of reproducibility in experiments, which is a fundamental aspect of scientific method and could be applied to research involving (+/-)13(14)-EpDPA (Strijkers et al., 2011).
Methodology and Ethics in Research Applications : Altuntas et al. (2021) discuss the importance of having an original hypothesis, appropriate design, and methodology for scientific studies, which are essential for research on specific compounds (Altuntas et al., 2021).
Translational Epidemiology in Scientific Research : Khoury et al. (2010) present the application of epidemiology in translating scientific discoveries into population health impact, which could be relevant in the context of medical or health-related applications of (+/-)13(14)-EpDPA (Khoury et al., 2010).
properties
IUPAC Name |
(4Z,7Z,10Z)-12-[(2S,3R)-3-[(2Z,5Z)-octa-2,5-dienyl]oxiran-2-yl]dodeca-4,7,10-trienoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-5-11-14-17-20-21(25-20)18-15-12-9-7-6-8-10-13-16-19-22(23)24/h3-4,6-7,10-15,20-21H,2,5,8-9,16-19H2,1H3,(H,23,24)/b4-3-,7-6-,13-10-,14-11-,15-12-/t20-,21+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFKVKFLEPMEGT-VABGYXHOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC1C(O1)CC=CCC=CCC=CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C[C@@H]1[C@@H](O1)C/C=C\C/C=C\C/C=C\CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)13(14)-EpDPA | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



